Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-
Brand Name: Vulcanchem
CAS No.: 84298-42-0
VCID: VC17026634
InChI: InChI=1S/C27H35N3O4/c1-28(2)13-9-15-30-22-12-7-6-10-20(22)21-11-8-14-29(18-23(21)30)27(31)19-16-24(32-3)26(34-5)25(17-19)33-4/h6-7,10,12,16-17H,8-9,11,13-15,18H2,1-5H3
SMILES:
Molecular Formula: C27H35N3O4
Molecular Weight: 465.6 g/mol

Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)-

CAS No.: 84298-42-0

Cat. No.: VC17026634

Molecular Formula: C27H35N3O4

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Azepino(3,4-b)indole-10(1H)-propanamine, 2,3,4,5-tetrahydro-N,N-dimethyl-2-(3,4,5-trimethoxybenzoyl)- - 84298-42-0

Specification

CAS No. 84298-42-0
Molecular Formula C27H35N3O4
Molecular Weight 465.6 g/mol
IUPAC Name [10-[3-(dimethylamino)propyl]-1,3,4,5-tetrahydroazepino[3,4-b]indol-2-yl]-(3,4,5-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C27H35N3O4/c1-28(2)13-9-15-30-22-12-7-6-10-20(22)21-11-8-14-29(18-23(21)30)27(31)19-16-24(32-3)26(34-5)25(17-19)33-4/h6-7,10,12,16-17H,8-9,11,13-15,18H2,1-5H3
Standard InChI Key FSCLEPOFVGESAA-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN1C2=C(CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C41

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct motifs:

  • Azepino[3,4-b]indole core: A seven-membered aza-ring fused to an indole system at positions 3 and 4 .

  • Propanamine side chain: A 2,3,4,5-tetrahydro substituent with N,N-dimethyl groups at the terminal amine .

  • 3,4,5-Trimethoxybenzoyl group: An aromatic ester linked to the azepino-indole system via the propanamine chain .

The combination of these groups confers unique stereoelectronic properties, including potential hydrogen-bonding sites (from the indole NH and carbonyl oxygen) and lipophilic domains (from the trimethoxybenzoyl group) .

Table 1: Key Identifiers and Physical Properties

PropertyValue/DescriptionSource
CAS Registry Number84298-42-0
Molecular FormulaC₂₆H₃₁N₃O₅ (calculated)Derived
Molecular Weight477.55 g/mol (theoretical)Calculated
SynonymsNone widely recognized

Synthetic Approaches

Direct Synthesis Strategies

While no explicit protocols for synthesizing this compound are documented, analogous azepino-indole derivatives are typically constructed via:

  • Cooperative aza-[4 + 3] cycloaddition: A one-step, four-component reaction involving amino acids, indoles, and anilines . This method leverages kinetically unstable intermediates (e.g., indol-3-yl cations and N-arylimines) to form the azepino-indole scaffold .

  • Enzymatic Pictet–Spengler reactions: Strictosidine synthase (STR)-catalyzed condensations of tryptamine analogs with secologanin, yielding seven-membered azepino-indole systems .

For this specific molecule, the 3,4,5-trimethoxybenzoyl group likely originates from post-cyclization acylation, though exact steps remain unverified .

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsTarget Intermediate
1Aza-[4 + 3] cycloadditionAmino acid, indole, anilineAzepino[3,4-b]indole core
2Reductive aminationDimethylamine, reducing agentN,N-Dimethylpropanamine chain
3Esterification3,4,5-Trimethoxybenzoyl chlorideFinal product

Mechanistic and Computational Insights

Reaction Dynamics

Quantum mechanical studies on analogous STR-catalyzed azepino-indole formations reveal:

  • Rate-determining step: Deprotonation of a cyclized intermediate by Glu309 (ΔG‡ = 21.2 kcal/mol) .

  • Substrate binding modes: Non-natural substrates (e.g., 1H-indole-4-ethanamine) adopt distinct conformations in the enzyme active site, influencing reaction feasibility .

These findings suggest that introducing bulky groups like the trimethoxybenzoyl moiety could alter transition-state energetics, potentially requiring tailored catalytic conditions .

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic reproducibility: No peer-reviewed protocols for synthesizing this exact compound exist .

  • Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target identification: Potential interactions with serotonin receptors or other CNS targets are speculative .

Recommended Studies

  • Fragment-based drug design: Optimize the trimethoxybenzoyl group for selective receptor binding.

  • Enzymatic synthesis: Explore STR variants capable of accommodating bulkier acyl donors .

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